Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate
Overview
Description
Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is a synthetic organic compound with the molecular formula C₁₃H₂₆N₂O₄S It is characterized by a tert-butyl ester group, a piperidine ring, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate typically involves multiple steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(ethanesulfonyl)piperidine.
Amination: The sulfonylated piperidine is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and ester groups on biological activity. It may serve as a model compound in the design of new pharmaceuticals.
Medicine
Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the piperidine and sulfonyl groups. Its structural features may be exploited to enhance drug efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The ester group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-{[1-(methylsulfonyl)piperidin-4-yl]amino}acetate
- Tert-butyl 2-{[1-(phenylsulfonyl)piperidin-4-yl]amino}acetate
- Tert-butyl 2-{[1-(isopropylsulfonyl)piperidin-4-yl]amino}acetate
Uniqueness
Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties compared to other sulfonyl derivatives
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work and explore its full potential.
Properties
IUPAC Name |
tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUZFNQRXBRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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